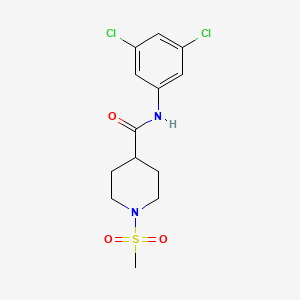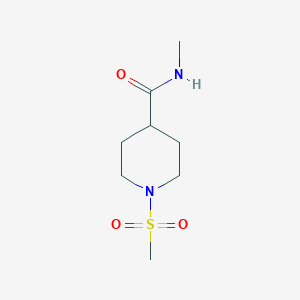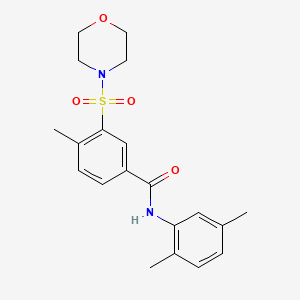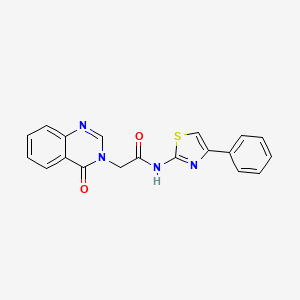![molecular formula C17H18N4O3S B3447457 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447457.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide, commonly known as ETAM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ETAM belongs to the class of thiosemicarbazones, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of ETAM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. ETAM has been reported to inhibit the activity of ribonucleotide reductase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, ETAM has been reported to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects
ETAM has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. ETAM has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, ETAM has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
ETAM has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. ETAM is also relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of ETAM is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for ETAM research. One of the potential applications of ETAM is in cancer therapy. Further studies are needed to determine the efficacy of ETAM in vivo and to investigate its potential as a combination therapy with other anticancer drugs. ETAM also has potential applications in antiviral and antibacterial therapies, and further studies are needed to explore these areas. Additionally, the mechanism of action of ETAM is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the development of more water-soluble derivatives of ETAM could overcome some of the limitations of the compound and expand its potential applications.
Conclusion
In conclusion, ETAM is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ETAM has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. ETAM has several advantages for lab experiments, but its low solubility in water can make it difficult to use in certain experiments. There are several future directions for ETAM research, including its potential applications in cancer therapy, antiviral and antibacterial therapies, and the development of more water-soluble derivatives.
Scientific Research Applications
ETAM has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. ETAM has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been reported to have antiviral activity against the Zika virus and herpes simplex virus.
properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-21-16(14-9-6-10-24-14)19-20-17(21)25-11-15(22)18-12-7-4-5-8-13(12)23-2/h4-10H,3,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPHFDYDLDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-(3,4-dimethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3447401.png)
![N-(4-fluorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447414.png)
![N-(4-methylphenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447424.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B3447426.png)
![N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3447432.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3447444.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447456.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3447461.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)